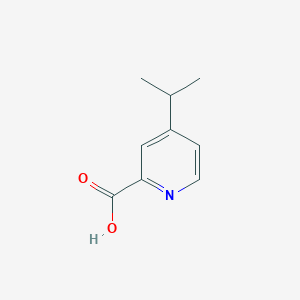

4-Isopropylpicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Isopropylpicolinic acid can be synthesized through several methods. One common approach involves the alkylation of picolinic acid with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

- Picolinic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF).

- A base, such as potassium carbonate, is added to the solution.

- Isopropyl halide (e.g., isopropyl bromide) is then introduced to the reaction mixture.

- The reaction is allowed to proceed at elevated temperatures, usually around 80-100°C, for several hours.

- The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products:

Oxidation: 4-Isopropylpyridine-2-carboxylic acid.

Reduction: 4-Isopropylpyridine-2-methanol.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

4-Isopropylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in modulating biological pathways, including those involving calcium channels.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mécanisme D'action

The mechanism of action of 4-isopropylpicolinic acid involves its interaction with specific molecular targets. One key target is the N-type voltage-activated calcium channel. The compound binds to these channels, modulating their activity and thereby influencing calcium ion flow into cells. This modulation can affect various physiological processes, including neurotransmitter release and muscle contraction .

Comparaison Avec Des Composés Similaires

4-Isopropylpicolinic acid can be compared with other picolinic acid derivatives, such as:

Picolinic acid: The parent compound, which lacks the isopropyl group.

Nicotinic acid: An isomer with the carboxyl group at the third position.

Isonicotinic acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: The presence of the isopropyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This structural modification can enhance its binding affinity to specific molecular targets and alter its pharmacokinetic profile .

Activité Biologique

4-Isopropylpicolinic acid (4-IPA) is a derivative of picolinic acid, a naturally occurring compound involved in various biological processes. This article explores the biological activity of 4-IPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-IPA is characterized by its isopropyl group attached to the pyridine ring at the fourth position. This structural modification influences its biological activity, particularly in relation to receptor binding and metabolic stability.

The biological activity of 4-IPA is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : 4-IPA has been shown to modulate neurotransmitter systems, particularly in dopaminergic and serotonergic pathways. This modulation can influence cognitive functions and has implications for treating mood disorders such as depression and anxiety.

- Zinc Transport : Similar to other picolinic acid derivatives, 4-IPA plays a role in zinc transport within cells. It interacts with zinc finger proteins (ZFPs), altering their structure and function, which can impact viral replication and immune responses .

Neuropharmacological Effects

Research indicates that 4-IPA exhibits significant neuropharmacological effects:

- Cognitive Enhancement : Studies have suggested that 4-IPA may enhance cognitive functions through its action on neurotransmitter systems. This has led to investigations into its potential use in treating cognitive deficits associated with neurodegenerative diseases.

- Antidepressant Properties : The compound's ability to modulate serotonin and dopamine levels positions it as a candidate for antidepressant therapies. Animal studies have shown promising results in reducing depressive-like behaviors.

Antiviral Activity

4-IPA has been investigated for its antiviral properties:

- Mechanism : It disrupts the function of ZFPs involved in viral replication, thereby potentially inhibiting the lifecycle of certain viruses. This mechanism aligns with findings regarding other picolinic acid derivatives that exhibit antiviral activity .

Study on Cognitive Effects

A study conducted on animal models demonstrated that administration of 4-IPA resulted in improved memory retention and learning capabilities. The mechanisms were linked to enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal health.

Antiviral Efficacy

In vitro studies have shown that 4-IPA can inhibit the replication of certain viruses by interfering with their ability to utilize ZFPs for replication. This was particularly noted in studies involving herpes simplex virus (HSV) and other RNA viruses .

Comparative Analysis

To better understand the unique properties of 4-IPA, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Picolinic Acid | No isopropyl group | Involved in zinc transport and immune modulation |

| 3-Fluoropicolinic Acid | Fluorine substitution | Enhanced metabolic stability |

| 5-Cyclopropoxy-4-isopropylpicolinic Acid | Cyclopropoxy group | Neuropharmacological potential |

Propriétés

IUPAC Name |

4-propan-2-ylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEKHQRDHJAAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527986 |

Source

|

| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-36-4 |

Source

|

| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.